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Compound of Interest

Compound Name: Oxazolo[4,5-B]pyridine-2-thiol

Cat. No.: B2512621 Get Quote

An In-Depth Technical Guide to the Physical Characteristics and Solubility of Oxazolo[4,5-
b]pyridine-2-thiol

Introduction
Oxazolo[4,5-b]pyridine-2-thiol is a heterocyclic compound of significant interest within

medicinal chemistry and materials science. As a fused bicyclic system containing both oxazole

and pyridine rings, along with a reactive thiol group, it serves as a crucial intermediate in the

synthesis of more complex molecules, including kinase inhibitors and antiviral agents.[1] Its

unique structure allows for selective interactions with biological targets, making a thorough

understanding of its physical and chemical properties paramount for its effective application in

research and drug development.

This guide provides a detailed examination of the core physical characteristics and solubility

profile of Oxazolo[4,5-b]pyridine-2-thiol. Moving beyond a simple data sheet, this document

elucidates the underlying chemical principles governing these properties, offers detailed

protocols for their experimental determination, and presents the information in a clear,

accessible format for researchers, scientists, and drug development professionals.

Section 1: Core Molecular and Physical Properties
The foundational physical properties of a compound dictate its handling, storage, and behavior

in various experimental settings. For Oxazolo[4,5-b]pyridine-2-thiol, these properties are

intrinsically linked to its molecular structure and, most critically, its tautomeric nature.
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Thione-Thiol Tautomerism: A Central Concept
A key feature of Oxazolo[4,5-b]pyridine-2-thiol is its existence in a tautomeric equilibrium

between the thiol (-SH) form and the thione (=S) form, more accurately named 3H-[1]

[2]oxazolo[4,5-b]pyridine-2-thione.[3] This equilibrium is not static; its position can be influenced

by the compound's physical state (solid vs. solution), solvent polarity, pH, and temperature.[4]

[5] In the solid state and in many solutions, the thione form is often predominant.[5] This

phenomenon is critical as it directly impacts solubility, hydrogen bonding capacity, and

spectroscopic signatures.

Caption: Thione-Thiol tautomeric equilibrium of the title compound.

Summary of Physical Data
The following table summarizes the key physical and molecular properties of Oxazolo[4,5-
b]pyridine-2-thiol. It is important to note that some reported values may correspond to one of

the tautomers or a mixture.

Property Value Source(s)

Molecular Formula C₆H₄N₂OS [3][6][7][8]

Molecular Weight 152.18 g/mol [3][7]

Appearance Solid [2]

Boiling Point 241-243 °C [2]

CAS Number
7243-02-9 (thione form);

211949-57-4 (thiol form)
[3][6][7][9]

IUPAC Name

3H-[1][2]oxazolo[4,5-

b]pyridine-2-thione /[1]

[2]oxazolo[4,5-b]pyridine-2-

thiol

[2][3]

Storage Conditions

Ambient temperature; Inert

atmosphere, 2-8°C for long-

term

[2][10]
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Section 2: Spectroscopic Profile and
Characterization
Spectroscopic analysis is essential for confirming the identity and purity of Oxazolo[4,5-
b]pyridine-2-thiol. The compound's tautomerism will be evident in its spectral data, particularly

in IR and NMR spectroscopy.

Expected Spectroscopic Features
¹H NMR: In a solvent like DMSO-d₆, one would expect to see signals corresponding to the

three aromatic protons on the pyridine ring. A key feature would be a broad singlet

corresponding to the N-H proton of the thione tautomer or the S-H proton of the thiol

tautomer. The chemical shift of this proton would be highly dependent on the solvent and

concentration.

¹³C NMR: The spectrum would show six distinct carbon signals. The C=S carbon of the

thione form is particularly diagnostic, typically appearing significantly downfield.

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the dominant

tautomer. The thione form will exhibit a characteristic C=S stretching vibration. The presence

of a strong N-H stretching band would further support the thione structure, whereas a weak

S-H stretch would indicate the thiol form.

UV-Visible Spectroscopy: The electronic transitions (π–π*) within the conjugated heterocyclic

system will result in characteristic absorption bands in the UV region.[11] The position and

intensity of these bands can be sensitive to solvent polarity and pH due to their effect on the

tautomeric equilibrium.

Experimental Workflow for Spectroscopic
Characterization
The following workflow outlines a comprehensive approach to the spectroscopic

characterization of a synthesized batch of Oxazolo[4,5-b]pyridine-2-thiol.
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Sample Preparation
(Dry solid sample)

NMR Spectroscopy
(¹H, ¹³C in DMSO-d₆)

FT-IR Spectroscopy
(KBr pellet or ATR)

UV-Vis Spectroscopy
(Solution in Ethanol/Acetonitrile)

Mass Spectrometry
(HRMS-ESI)

Data Analysis & Structure Confirmation

Final Report
(Purity & Identity Confirmed)

Click to download full resolution via product page

Caption: Workflow for comprehensive spectroscopic characterization.

Section 3: Solubility Profile
The solubility of Oxazolo[4,5-b]pyridine-2-thiol is a critical parameter for its use in synthesis,

purification, and biological assays. Its amphipathic nature, stemming from the polar heterocyclic

core and the variable hydrogen-bonding capacity of the thione/thiol group, results in a nuanced

solubility profile.

Factors Governing Solubility
Polarity: The fused heterocyclic ring system imparts significant polarity.

Hydrogen Bonding: The thione tautomer possesses a hydrogen bond donor (N-H) and

acceptor (C=S, N atoms), while the thiol tautomer has a weaker donor (S-H) and multiple

acceptors. This allows for interactions with protic solvents.
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Tautomerism: The equilibrium can shift in different solvents. In polar protic solvents (e.g.,

alcohols), the thione form, capable of strong N-H hydrogen bonding, is often favored.

pH: In alkaline aqueous solutions, the compound can be deprotonated to form a more

soluble thiolate salt, significantly increasing its solubility.

Based on these principles, a qualitative solubility profile can be predicted:

High Solubility: Expected in polar aprotic solvents like DMSO and DMF, which can effectively

solvate the polar structure.

Moderate Solubility: Expected in lower alcohols (methanol, ethanol) and potentially in

chlorinated solvents like dichloromethane.

Low Solubility: Expected in nonpolar solvents such as hexanes and toluene, and in neutral

water.

Experimental Protocol: Quantitative Solubility
Determination (Shake-Flask Method)
This protocol describes the industry-standard shake-flask method for determining equilibrium

solubility.

Objective: To quantify the solubility of Oxazolo[4,5-b]pyridine-2-thiol in various solvents at a

controlled temperature.

Materials:

Oxazolo[4,5-b]pyridine-2-thiol (crystalline solid)

Selected solvents (e.g., water, ethanol, acetonitrile, DMSO, hexane)

Scintillation vials with screw caps

Orbital shaker with temperature control

Analytical balance
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Syringe filters (0.22 µm, PTFE or other compatible material)

HPLC or UV-Vis spectrophotometer for quantification

Volumetric flasks and pipettes

Procedure:

Preparation: Add an excess amount of solid Oxazolo[4,5-b]pyridine-2-thiol to a vial

containing a known volume of the test solvent. The presence of undissolved solid at the end

of the experiment is crucial.

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant

temperature (e.g., 25°C). Shake for 24-48 hours to ensure equilibrium is reached.

Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to let the excess

solid settle.

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.

Immediately attach a syringe filter and dispense the filtrate into a clean vial. This step is

critical to remove any undissolved microcrystals.

Quantification:

Prepare a series of standard solutions of known concentrations.

Dilute the filtered sample solution with an appropriate solvent to fall within the linear range

of the calibration curve.

Analyze the standards and the sample using a validated HPLC or UV-Vis method.

Calculation: Determine the concentration of the saturated solution from the calibration curve.

Express the solubility in units such as mg/mL or mol/L.
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Caption: Experimental workflow for the shake-flask solubility determination method.
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Conclusion
Oxazolo[4,5-b]pyridine-2-thiol is a molecule whose utility is deeply connected to its

fundamental physical and solubility properties. The central concept of its thione-thiol

tautomerism governs its behavior, influencing everything from its spectroscopic signature to its

solubility in various media. For researchers engaged in drug discovery and materials science, a

firm grasp of these characteristics is not merely academic but a practical necessity for

designing robust synthetic routes, developing reliable analytical methods, and formulating

effective screening assays. The experimental protocols and theoretical framework provided in

this guide offer a comprehensive resource for the successful characterization and application of

this valuable heterocyclic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Physical characteristics and solubility of Oxazolo[4,5-
b]pyridine-2-thiol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2512621#physical-characteristics-and-solubility-of-
oxazolo-4-5-b-pyridine-2-thiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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